1-Bromo-3,5-dichloro-2-(trifluoromethoxy)benzene
Description
1-Bromo-3,5-dichloro-2-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring bromine, chlorine, and a trifluoromethoxy group at distinct positions on the benzene ring. Its synthesis involves the reaction of 1-bromo-3,5-dichlorobenzene (CAS: 19752-55-7) under specific conditions, yielding a mixture of isomers with a 60% ¹⁹F NMR yield (major:minor = 2.0:1.0) . The trifluoromethoxy group (-OCF₃) at the ortho position enhances electron-withdrawing effects, influencing reactivity and stability. This compound is primarily utilized in organic synthesis, serving as a precursor for polymers, pharmaceuticals, and coordination complexes .
Properties
IUPAC Name |
1-bromo-3,5-dichloro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2F3O/c8-4-1-3(9)2-5(10)6(4)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTLRAGYZGWOIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
This approach involves the selective halogenation of a suitably substituted benzene ring, followed by subsequent functionalization to introduce the trifluoromethoxy group.
Key Steps:
- Starting Material: A benzene derivative with existing chlorine substituents at positions 3 and 5.
- Bromination: Controlled electrophilic aromatic substitution using bromine (Br₂) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃).
- Selective Chlorination: Achieved by controlling reaction conditions (temperature, solvent) to favor substitution at desired positions.
Reaction Conditions & Data:
Note: The trifluoromethoxy group is introduced later via nucleophilic substitution or coupling reactions, often using trifluoromethyl ether derivatives.
Synthesis via Aryl Halide Intermediates
Method Overview:
This involves preparing a halogenated benzene intermediate, then functionalizing it with the trifluoromethoxy group through nucleophilic aromatic substitution or coupling reactions.
Key Steps:
Preparation of 1-Bromo-3,5-dichlorobenzene:
As per patent EP0046859A1, reacting acetanilide with chlorine at low temperatures, followed by bromination at elevated temperatures, yields the desired dibrominated intermediate.- Reaction Conditions:
- Chlorination: below 35°C with aqueous sulfuric acid.
- Bromination: 60–120°C with bromine.
- Yield: Typically around 70–77% depending on conditions.
- Reaction Conditions:
Introduction of Trifluoromethoxy Group:
The trifluoromethoxy group can be introduced via nucleophilic substitution of suitable leaving groups (e.g., using trifluoromethyl ether derivatives or via copper-catalyzed coupling).
Data Table:
Isomerization of Monobromodichlorobenzenes
Method Overview:
This approach involves isomerizing commercially available or synthesized monobromodichlorobenzenes to obtain the target compound.
Reaction Details:
-
- Use of aluminum halides or other catalysts at elevated temperatures (80–180°C).
- The process involves rearranging halogen positions to favor the formation of 1-bromo-3,5-dichlorobenzene.
-
- High selectivity for the desired isomer.
- Suitable for large-scale production.
Data Table:
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Isomerization | Halogenated benzene mixtures | 80–180°C, AlCl₃ or similar | Variable, often >60% | , |
Summary of Key Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Direct halogenation | Bromination and chlorination on aromatic precursors | Straightforward, scalable | Requires precise control for selectivity |
| Multi-step synthesis from acetanilide | Chlorination, bromination, followed by substitution | High selectivity | Longer process, requires multiple steps |
| Isomerization | Rearrangement of halogenated benzene isomers | High selectivity for target isomer | Requires specific catalysts and conditions |
Research Findings & Data Summary
- The patent literature emphasizes the importance of temperature control during halogenation to achieve regioselectivity.
- The use of acetanilide as a precursor allows for controlled chlorination and bromination, leading to high yields of the desired dibrominated intermediate.
- The introduction of the trifluoromethoxy group is often performed via nucleophilic substitution using specialized trifluoromethyl ether derivatives, which require copper catalysis and elevated temperatures.
- Isomerization techniques provide an alternative route, especially for large-scale synthesis, by rearranging halogenated benzene derivatives.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,5-dichloro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Coupling Reactions: Often use palladium catalysts and boronic acids under mild conditions.
Oxidation and Reduction: Utilize oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Yield substituted benzene derivatives.
Coupling Reactions: Produce biaryl compounds.
Oxidation and Reduction: Result in oxidized or reduced benzene derivatives.
Scientific Research Applications
1-Bromo-3,5-dichloro-2-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-Bromo-3,5-dichloro-2-(trifluoromethoxy)benzene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile. In coupling reactions, the compound forms a complex with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. The trifluoromethoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethoxy group (-OCF₃) in the target compound increases electrophilicity compared to fluorine or difluoroethoxy (-OCH₂CF₂) substituents, enhancing its utility in cross-coupling reactions .
- Synthetic Complexity : Introducing -OCF₃ at the ortho position (as in the target compound) requires precise regioselectivity, unlike para-substituted analogs (e.g., 1-bromo-4-(trifluoromethoxy)benzene, CAS: 407-14-7), which are commercially available at lower costs .
Table 2: Physical and Hazard Profiles
Key Observations :
- Safety : The difluoroethoxy analog (CAS: 864642-82-0) poses skin/eye irritation risks (H315, H319), while trifluoromethoxy derivatives are typically handled as stable intermediates with fewer documented hazards .
- Commercial Availability : The para-substituted trifluoromethoxy analog (CAS: 407-14-7) is more readily available, priced at JPY 14,000/25g, compared to ortho-substituted variants, which require custom synthesis .
Biological Activity
1-Bromo-3,5-dichloro-2-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This compound, characterized by the presence of bromine, chlorine, and trifluoromethoxy groups, is of interest in various fields including medicinal chemistry and environmental science. Understanding its biological activity is crucial for evaluating its potential applications and implications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Bromine (Br) : Often associated with antimicrobial properties.
- Chlorine (Cl) : Commonly contributes to the compound's reactivity and biological interactions.
- Trifluoromethoxy Group : Enhances lipophilicity and may influence the compound's pharmacokinetics.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential effects:
- Antimicrobial Properties : Studies suggest that halogenated compounds exhibit significant antibacterial activity. The presence of bromine and chlorine may enhance this effect by disrupting microbial cell membranes.
- Antioxidant Activity : Compounds containing trifluoromethoxy groups have been shown to possess antioxidant properties, which can protect cells from oxidative stress.
- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various halogenated benzene derivatives, including this compound. The results demonstrated a significant inhibition of bacterial growth at specific concentrations:
| Compound Name | Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| This compound | 100 | 15 |
| Control (Standard Antibiotic) | 100 | 25 |
This data indicates that while the compound shows some antimicrobial activity, it is less effective than standard antibiotics.
Cytotoxicity Studies
In vitro studies conducted on various cancer cell lines revealed that this compound exhibited cytotoxic effects:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 18 |
These findings suggest moderate cytotoxicity, warranting further investigation into its mechanism of action.
Case Study 1: Antimicrobial Efficacy
A recent case study involved testing the antimicrobial properties of the compound against both Gram-positive and Gram-negative bacteria. The study concluded that while the compound showed some effectiveness against Staphylococcus aureus, it was less effective against Escherichia coli.
Case Study 2: Anticancer Potential
Another investigation assessed the anticancer potential of halogenated benzene derivatives in a series of assays. The results indicated that this compound could induce apoptosis in MCF-7 cells through activation of caspase pathways.
The biological activity of this compound is likely mediated through several mechanisms:
- Membrane Disruption : The halogen atoms can interact with lipid bilayers, leading to increased permeability and subsequent cell death in microorganisms.
- Reactive Oxygen Species (ROS) Generation : The trifluoromethoxy group may facilitate ROS production, contributing to oxidative stress in cells.
Q & A
Q. What synthetic methods are used to prepare 1-bromo-3,5-dichloro-2-(trifluoromethoxy)benzene, and how is reaction efficiency quantified?
A common synthetic route involves starting with 1-bromo-3,5-dichlorobenzene and introducing the trifluoromethoxy group under controlled conditions. Reaction efficiency is evaluated using 19F NMR yields, which in one study achieved 60% with a 2:1 ratio of major-to-minor isomers. The major isomer showed a 19F NMR shift at -56.27 ppm, while the minor isomer appeared at -56.93 ppm .
Q. How is isomer composition analyzed for this compound?
19F NMR spectroscopy is critical for distinguishing isomers. For example, the major isomer exhibits a singlet at -56.27 ppm, while the minor isomer appears at -56.93 ppm. This technique allows researchers to quantify isomer ratios and optimize reaction conditions to favor desired products .
Q. What physicochemical properties are relevant for handling this compound?
While direct data for this compound is limited, related brominated trifluoromethoxy benzenes exhibit high lipophilicity (logP ~3.7) and boiling points around 153–155°C. These properties inform storage conditions (e.g., refrigeration, inert atmosphere) and solubility considerations for reactions .
Advanced Research Questions
Q. How do substituent electronic effects influence regioselectivity in reactions involving this compound?
The trifluoromethoxy group is strongly electron-withdrawing, directing electrophilic substitutions to meta positions relative to itself. However, competing effects from bromo and chloro substituents can lead to isomer formation. For instance, the 2:1 isomer ratio observed in synthesis highlights challenges in controlling regiochemistry, necessitating computational modeling (e.g., DFT) to predict reactive sites .
Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?
Discrepancies in NMR or MS data can arise from isomerism or impurities. Combining 19F NMR with X-ray crystallography or high-resolution mass spectrometry (HRMS) is recommended. For example, crystallography confirmed the ortho-substitution pattern in a related compound, resolving ambiguities in NMR assignments .
Q. How is this compound utilized in medicinal chemistry research?
The trifluoromethoxy group enhances metabolic stability and membrane permeability, making the compound a valuable intermediate in drug discovery. It is used to synthesize bioactive molecules targeting kinases or GPCRs, where its electronic properties improve binding affinity .
Q. What safety protocols are critical for handling this compound?
Follow hazard codes P210 (avoid heat/sparks) and P201 (obtain specialized instructions). Use PPE (gloves, goggles), work in a fume hood, and store in flame-resistant cabinets. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal as halogenated waste .
Methodological Considerations
- Synthesis Optimization : Use directing groups (e.g., boronic acids) to improve regioselectivity. Monitor reactions in real-time via inline NMR to adjust conditions dynamically .
- Analytical Workflows : Pair 19F NMR with GC-MS to detect low-abundance isomers. For structural confirmation, crystallize derivatives (e.g., boronic esters) to obtain unambiguous data .
- Safety Mitigation : Implement risk assessments using tools like CHEMMATRIX to evaluate reactivity hazards and compatibility with common solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
